(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone
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Overview
Description
(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring substituted with bromine atoms at the 4 and 5 positions, and a phenyl ring substituted with methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Formation of the Ketone: The brominated thiophene is then reacted with (2,6-dimethoxyphenyl)methanone under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products include thiophene derivatives with various substituents replacing the bromine atoms.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active molecules with potential therapeutic properties.
Chemical Biology: The compound can be used in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of (4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, its interaction with biological targets such as enzymes or receptors is studied. The methoxy groups and bromine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4,5-dichlorothiophen-2-yl)(2,6-dimethoxyphenyl)methanone: Similar structure but with chlorine atoms instead of bromine.
(4,5-dimethylthiophen-2-yl)(2,6-dimethoxyphenyl)methanone: Similar structure but with methyl groups instead of bromine.
Uniqueness
(4,5-dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is unique due to the presence of bromine atoms, which can significantly affect its electronic properties and reactivity compared to its analogs with different substituents.
Properties
CAS No. |
1510169-30-8 |
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Molecular Formula |
C13H10Br2O3S |
Molecular Weight |
406.1 |
Purity |
95 |
Origin of Product |
United States |
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